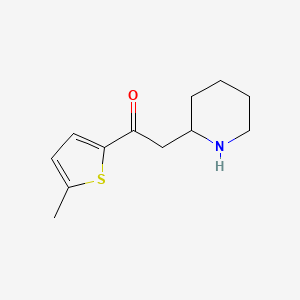

1-(5-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one

Description

1-(5-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at the 5-position and a piperidin-2-yl moiety attached to the ethanone backbone. Thiophene derivatives are widely explored in medicinal chemistry due to their electronic properties and bioactivity, while piperidine rings contribute to pharmacokinetic profiles, such as solubility and receptor binding .

Properties

Molecular Formula |

C12H17NOS |

|---|---|

Molecular Weight |

223.34 g/mol |

IUPAC Name |

1-(5-methylthiophen-2-yl)-2-piperidin-2-ylethanone |

InChI |

InChI=1S/C12H17NOS/c1-9-5-6-12(15-9)11(14)8-10-4-2-3-7-13-10/h5-6,10,13H,2-4,7-8H2,1H3 |

InChI Key |

HLCJFZXLLLRMAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(=O)CC2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.

Substitution with Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine.

Coupling Reaction: The final step involves coupling the thiophene and piperidine rings through a suitable linker, often using a Grignard reagent or a similar organometallic compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: As a precursor in the manufacture of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The piperidine ring is known to interact with various neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Biological Activity

1-(5-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one, with CAS number 1500849-85-3, is a compound that has attracted attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, research findings, and case studies.

- Molecular Formula : C₁₂H₁₇NOS

- Molecular Weight : 223.33 g/mol

- Purity : Standard purity reported at 95% .

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the thiophene ring and piperidine moiety suggests potential interactions with central nervous system (CNS) targets, which may influence neurotransmission and neuropharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related thiophene derivatives have shown significant antifungal and antibacterial activities. These findings suggest that the compound may possess similar properties, warranting further investigation into its antimicrobial efficacy .

Neuropharmacological Effects

The piperidine structure is known for its role in various CNS-active compounds. Preliminary studies suggest that this compound could exhibit anxiolytic or antidepressant-like effects. This hypothesis is supported by the known effects of piperidine derivatives in modulating neurotransmitter systems .

Case Studies and Research Findings

- In Vitro Studies : A study assessing the inhibition of specific enzymes related to neurotransmission found that similar compounds demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Antioxidant Activity : Compounds with a thiophene structure have been documented to possess antioxidant properties. Research on related thiophene derivatives has shown their ability to scavenge free radicals, suggesting that this compound may also exhibit antioxidant activity .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one, and what reaction conditions optimize yield?

- Methodological Answer : A palladium-catalyzed C–H bond functionalization approach is effective. For example, coupling 2-(2-bromophenyl)-5-methylthiophene with (5-acetylthiophen-2-yl)boronic acid using Pd(OAc)₂ as a catalyst and SPhos as a ligand in toluene/water (4:1) at 80°C for 12 hours yields 61% of the product . Optimization includes adjusting stoichiometry (2:1 boronic acid:halide) and purification via flash chromatography (pentane eluent). Parallel methods for analogous compounds use Suzuki-Miyaura cross-coupling or nucleophilic substitution, with yields influenced by temperature and ligand choice .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on diagnostic signals: thiophene protons (δ 6.5–7.2 ppm), piperidine CH₂ groups (δ 1.5–3.0 ppm), and acetyl carbonyl (δ ~200–210 ppm in ¹³C) .

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy. For example, a related compound (C₁₄H₁₅NOS) shows m/z 246.0954 .

- IR : Validate carbonyl stretch (~1700 cm⁻¹) and aromatic C–H bending (~800 cm⁻¹) .

Q. How does the compound’s reactivity differ between its thiophene and piperidine moieties under standard conditions?

- Methodological Answer : The thiophene ring undergoes electrophilic substitution (e.g., bromination at the 3-position) in H₂SO₄/AcOH, while the piperidine nitrogen participates in nucleophilic reactions (e.g., acylation with acetic anhydride in pyridine). The acetyl group is prone to nucleophilic addition (e.g., Grignard reagents) but requires LiAlH₄ for reduction to ethanol derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemistry or conformational isomerism for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELXL ) is essential. For a structurally similar compound (C₁₆H₁₄Cl₂FN₃OS), bond angles (e.g., C–S–C ≈ 92°) and torsion angles (e.g., piperidine chair conformation) were resolved with R-factor <0.05. Challenges include crystal twinning; counter this by slow evaporation from ethanol/water (3:1) .

Q. What strategies address contradictions in reported bioactivity data for thiophene-piperidine hybrids?

- Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM) may arise from assay conditions. Standardize protocols:

- Use Mueller-Hinton agar for bacterial strains (MIC via broth microdilution).

- Normalize fungal assays to RPMI-1640 media with 48-hour incubation .

- Computational docking (AutoDock Vina) can reconcile differences by modeling ligand-receptor interactions (e.g., piperidine binding to CYP450 enzymes) .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor or receptor modulator?

- Methodological Answer : Molecular dynamics simulations (AMBER/CHARMM) reveal the acetyl group’s role in H-bonding with ATP-binding pockets (e.g., EGFR kinase). Piperidine’s chair conformation enhances hydrophobic interactions. Validate via competitive binding assays (e.g., displacement of [³H]-staurosporine) .

Q. How do solvent effects and substituent electronic properties influence regioselectivity in derivatization reactions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor electrophilic attack on the electron-rich 5-methylthiophene, while protic solvents (MeOH) stabilize transition states for piperidine functionalization. Hammett plots (σ⁺ values) predict substituent effects: electron-withdrawing groups on thiophene reduce reaction rates (ρ ≈ +1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.